N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide is a complex organic compound that features a pyridazine ring substituted with a pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Substitution with Pyrrole: The pyridazine ring is then subjected to a substitution reaction with pyrrole in the presence of a base such as sodium hydride or potassium carbonate.
Amidation Reaction: The substituted pyridazine is then reacted with 2-aminoethylcyclopentanecarboxamide under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce partially or fully reduced derivatives of the original compound.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The pyridazine and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenecarboxamide: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide is unique due to the specific combination of the pyridazine and pyrrole rings with the cyclopentanecarboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(13-5-1-2-6-13)18-10-9-17-14-7-8-15(20-19-14)21-11-3-4-12-21/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,17,19)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOOTPJNYLOOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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